

# Spectroscopic Profile of 3-Cyclohexylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyclohexylphenol

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This technical guide provides a concise overview of the key spectroscopic data for **3-Cyclohexylphenol** (CAS No: 1943-95-9, Molecular Formula: C<sub>12</sub>H<sub>16</sub>O, Molecular Weight: 176.26 g/mol ). The information presented is intended to support research and development activities by providing essential spectral characteristics for this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), and Infrared (IR) Spectroscopy for **3-Cyclohexylphenol**. It is important to note that experimental <sup>1</sup>H NMR data for **3-Cyclohexylphenol** was not readily available in the public spectral databases searched.

### Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of **3-Cyclohexylphenol** reveals a molecular ion peak consistent with its molecular weight and characteristic fragmentation patterns.

Feature	m/z Value	Interpretation
Molecular Ion Peak [M] <sup>+</sup>	176	Corresponds to the molecular weight of 3-Cyclohexylphenol[1]
Major Fragment 1	108	A significant fragment ion observed in the spectrum[1]
Major Fragment 2	120	Another prominent fragment ion[1]

## Table 2: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The <sup>13</sup>C NMR spectrum of **3-Cyclohexylphenol** displays signals corresponding to the twelve carbon atoms in the molecule. Although a complete peak list is not publicly available, the presence of a <sup>13</sup>C NMR spectrum has been confirmed in spectral databases.[1]

A detailed, publicly available peak list for the <sup>13</sup>C NMR spectrum of **3-Cyclohexylphenol** could not be retrieved from the searched databases.

## Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of **3-Cyclohexylphenol** exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups. The data presented here is based on a vapor phase IR spectrum.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3600-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch (cyclohexyl)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1200	Strong	C-O stretch (phenolic)

Note: The exact peak positions and intensities can vary depending on the experimental conditions (e.g., phase, solvent).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of phenolic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Cyclohexylphenol** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer. For <sup>1</sup>H NMR, parameters such as pulse sequence, acquisition time, and relaxation delay would be optimized to ensure accurate integration and resolution of signals. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

## Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **3-Cyclohexylphenol**, the spectrum could be recorded as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For a vapor phase spectrum, the sample would be gently heated under vacuum to generate a sufficient vapor

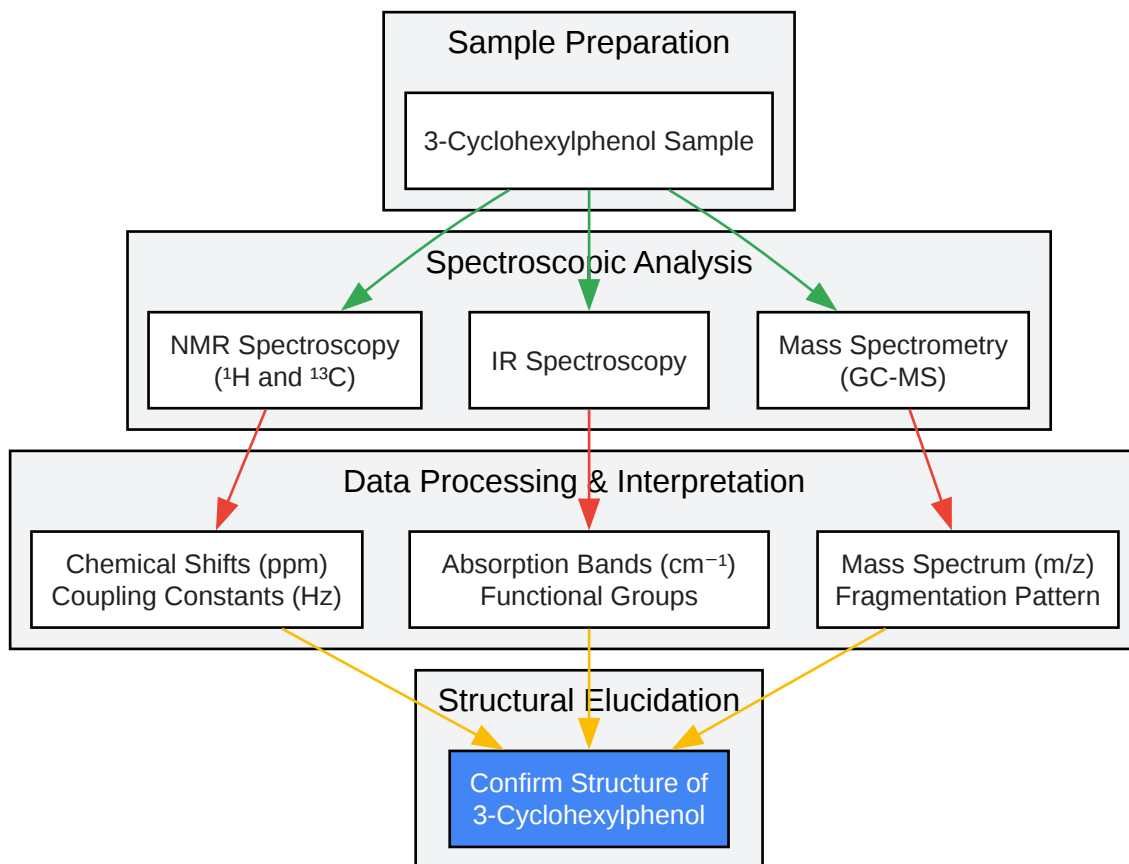
pressure in a gas cell with IR-transparent windows. The spectrum is typically recorded over the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **3-Cyclohexylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC. The compound is then vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **3-Cyclohexylphenol** is depicted in the following diagram.



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### Spectroscopic analysis workflow for **3-Cyclohexylphenol**.

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## References

- 1. 3-Cyclohexylphenol | C<sub>12</sub>H<sub>16</sub>O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
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